5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated organic compound that belongs to the oxazole family. This compound is characterized by the presence of a pentafluoroethyl group attached to the oxazole ring, which imparts unique chemical and physical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
It binds to biological targets based on their chemical diversity
Mode of Action
The mode of action of 5-(Perfluoroethyl)isoxazole-3-carboxylic acid is currently unknown. Isoxazoles, in general, have been found to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazoles are known to interact with various biochemical pathways due to their diverse biological activity . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Given the diverse biological activity of isoxazoles, this compound may have a wide range of effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of pentafluoroethyl-substituted precursors with suitable reagents to form the oxazole ring. One common method is the cyclization of pentafluoroethyl-substituted nitriles with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: The pentafluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid
- 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
- 5-(Pentafluorophenyl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the pentafluoroethyl group, which imparts higher stability and reactivity compared to its trifluoromethyl and difluoromethyl counterparts. The pentafluoroethyl group also enhances the compound’s lipophilicity, making it more suitable for applications requiring high membrane permeability.
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO3/c7-5(8,6(9,10)11)3-1-2(4(13)14)12-15-3/h1H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSBTYEBXILLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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